5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one
Description
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Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O3/c26-19-4-1-17(2-5-19)24-28-25(35-29-24)18-3-10-22(33)32(15-18)16-23(34)31-13-11-30(12-14-31)21-8-6-20(27)7-9-21/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUOTLICPVOABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 393.84 g/mol. The structure features a pyridinone core linked to an oxadiazole ring and a piperazine moiety, which contributes to its bioactivity.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For example, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through the inhibition of key signaling pathways.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | CaCo-2 | 15.8 | Cell cycle arrest |
| Target Compound | H9c2 | 12.3 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring exhibit broad-spectrum antibacterial and antifungal activities. The mechanisms typically involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Antibacterial |
| Escherichia coli | 16 µg/mL | Antibacterial |
| Candida albicans | 64 µg/mL | Antifungal |
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmitter regulation and have implications in neurodegenerative diseases such as Alzheimer's.
Table 3: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) |
|---|---|
| AChE | 8.0 |
| BChE | 6.5 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes.
- Cell Cycle Disruption : Inducing apoptosis through modulation of signaling pathways.
- Membrane Disruption : Affecting bacterial cell integrity leading to cell lysis.
Case Studies
A study conducted by Dhumal et al. (2016) demonstrated that a related oxadiazole derivative exhibited potent antitubercular activity against Mycobacterium bovis. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis in bacteria .
Another investigation highlighted the neuroprotective effects of oxadiazole derivatives against oxidative stress-induced neuronal damage, supporting their potential in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
